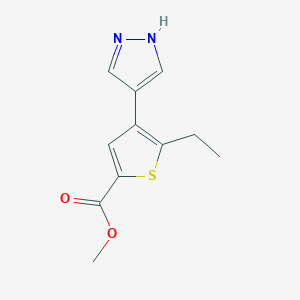
methyl 5-ethyl-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-ethyl-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate: is a thiophene derivative with a pyrazole ring attached to its structure Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-ethyl-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized through the reaction of 1,4-diketones with sulfur in the presence of a base.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a cyclization reaction involving hydrazine and a suitable diketone or β-keto ester.
Ethylation: Ethylation of the thiophene ring is achieved using ethylating agents such as ethyl iodide or diethyl sulfate.
Carboxylation: The carboxylate group is introduced using reagents like carbon monoxide and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring into its corresponding saturated analogs.
Substitution: Various electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution typically uses strong acids or Lewis acids, while nucleophilic substitution may involve strong bases.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Saturated thiophenes.
Substitution Products: Various substituted thiophenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug discovery, particularly in the treatment of diseases such as malaria and leishmaniasis. Industry: Its unique chemical properties make it valuable in the development of new materials, including conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism by which methyl 5-ethyl-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the biological system and the specific disease being targeted.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-ethyl-4-(1H-pyrazol-3-yl)thiophene-2-carboxylate
Methyl 5-ethyl-4-(1H-pyrazol-5-yl)thiophene-2-carboxylate
Methyl 5-ethyl-4-(1H-pyrazol-2-yl)thiophene-2-carboxylate
Uniqueness: Methyl 5-ethyl-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of the pyrazole ring at the 4-position. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H12N2O2S |
|---|---|
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
methyl 5-ethyl-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-9-8(7-5-12-13-6-7)4-10(16-9)11(14)15-2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
UGEXYZPRVDEKIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(S1)C(=O)OC)C2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


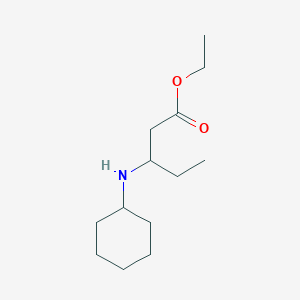

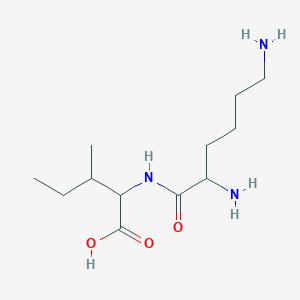
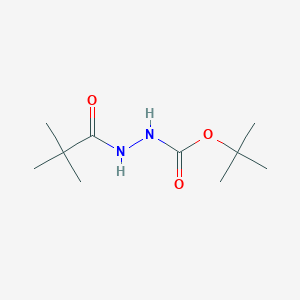
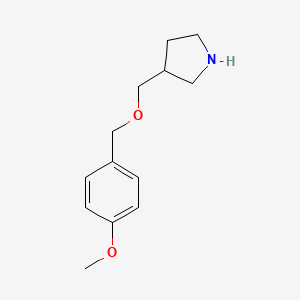

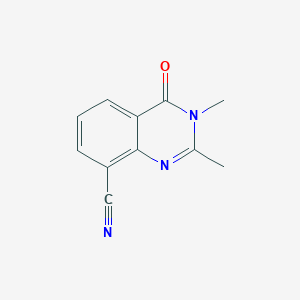
![N-[5-(6-chloro-5-nitropyridin-3-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B15356724.png)
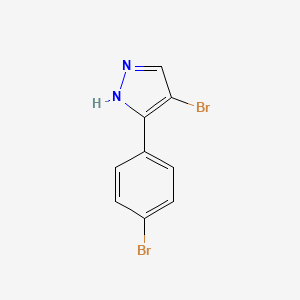
![N-[2-amino-2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B15356735.png)
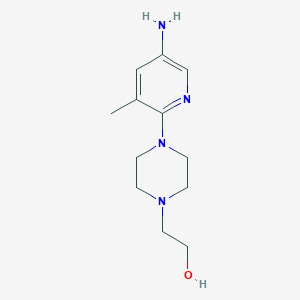
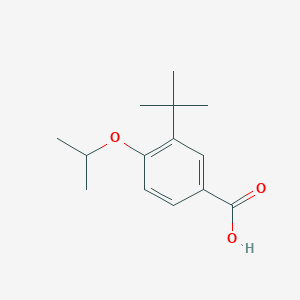

![Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B15356759.png)
